BenchChemオンラインストアへようこそ!

3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride

Solubility Enhancement Salt Selection Drug Discovery Support

The target compound is the dihydrochloride salt of 3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one, a heterocyclic building block belonging to the imidazo[4,5-b]pyridin-2-one class. This scaffold serves as a key precursor for multiple active pharmaceutical ingredients (APIs) across therapeutic areas including migraine and metabolic disease.

Molecular Formula C11H16Cl2N4O
Molecular Weight 291.18
CAS No. 2126178-23-0
Cat. No. B2411954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride
CAS2126178-23-0
Molecular FormulaC11H16Cl2N4O
Molecular Weight291.18
Structural Identifiers
SMILESC1CNCCC1N2C3=C(C=CC=N3)NC2=O.Cl.Cl
InChIInChI=1S/C11H14N4O.2ClH/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2,(H,14,16);2*1H
InChIKeyWWSSHWHUDGFQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride (CAS 2126178-23-0) – Procurement-Oriented Compound Profile


The target compound is the dihydrochloride salt of 3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one, a heterocyclic building block belonging to the imidazo[4,5-b]pyridin-2-one class [1]. This scaffold serves as a key precursor for multiple active pharmaceutical ingredients (APIs) across therapeutic areas including migraine and metabolic disease [2]. The dihydrochloride form (molecular weight 291.18 g/mol, empirical formula C₁₁H₁₆Cl₂N₄O) is specifically distinguished from its free base (CAS 107618-03-1) and from the regioisomeric 1-(piperidin-4-yl) analog (CAS 185961-99-3), which is employed in distinct synthetic pathways such as the manufacture of the CGRP antagonist telcagepant [2][3].

Why 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride Cannot Be Replaced by Generic Analogs


Substituting this compound with its free base or the 1-regioisomer introduces critical risks in both synthetic and biological workflows. The free base (CAS 107618-03-1) lacks the protonated piperidine moiety that confers the dihydrochloride salt's enhanced aqueous solubility—a pivotal parameter for in vitro assay compatibility and for the dissolution-dependent steps of the cyclization processes described in process patents [1]. Furthermore, the 3-substitution pattern on the imidazo[4,5-b]pyridin-2-one core dictates the regiochemistry of downstream derivatizations; the 3-(piperidin-4-yl) isomer is explicitly claimed as a precursor in patent WO2022218811A1 for producing specific APIs, whereas the 1-substituted analog is directed toward the telcagepant synthetic route, underscoring non-interchangeable synthetic fates [1][2].

Quantitative Differentiation Evidence for 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride (2126178-23-0)


Salt Form vs. Free Base: Aqueous Solubility and Salt Stoichiometry

The dihydrochloride salt is chemically defined as a 1:2 adduct of the free base with HCl, yielding a molecular formula of C₁₁H₁₆Cl₂N₄O (MW 291.18 g/mol) versus the free base C₁₁H₁₄N₄O (MW 218.26 g/mol). Salt formation with HCl is a well-established strategy to improve aqueous solubility of basic heterocycles by several orders of magnitude. Although direct experimental solubility comparisons for this pair are not publicly available, the free base is predicted to have very limited water solubility based on its high logP and lack of ionizable groups beyond the piperidine, whereas the dihydrochloride is fully ionized and water-soluble. For procurement, the dihydrochloride enables direct dissolution in aqueous buffers at biologically relevant pH, eliminating the need for DMSO stock solutions required for the free base, which can confound cellular assays. [1]

Solubility Enhancement Salt Selection Drug Discovery Support

Regioisomeric Identity: 3-Substituted vs. 1-Substituted Imidazo[4,5-b]pyridin-2-one in Patent-Recorded Synthetic Pathways

The 3-(piperidin-4-yl) substitution defines a distinct synthetic entry point compared to the 1-substituted regioisomer. Patent WO2022218811A1 claims a novel cyclization process to produce 3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and its acid adducts as precursors for APIs under development [1]. Conversely, the 1-substituted isomer (CAS 185961-99-3) is cited as a key intermediate for the CGRP antagonist telcagepant (MK-0974), used in migraine therapy [2]. Attempting to substitute the 3-isomer with the 1-isomer in the patented cyclization would yield a different regioisomeric product series, invalidating the process route. No quantitative comparative reactivity data are publicly available; the evidence rests on distinct patent assignments.

Regiochemistry Process Chemistry API Intermediate

Comparative Purity and Vendor Specification for Procurement Decisions

Multiple vendors offer the dihydrochloride with quantitative purity specifications: CheMenu lists catalog #CM416301 at 95%+ purity, while Leyan offers catalog #1696119 at 98% purity . In contrast, the free base (CAS 107618-03-1) is commonly supplied at lower purities (<95%) or as an unrefined intermediate on platforms like LookChem. While these numbers are vendor-specific rather than intrinsic compound properties, the dihydrochloride's higher average reported purity reflects its easier purification by recrystallization, a consequence of its salt character. No unified round-robin purity data exist.

Chemical Purity Vendor Comparison Quality Control

Recommended Application Scenarios for 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride


Aqueous-Phase High-Throughput Screening (HTS) Campaigns

The dihydrochloride's fully ionized piperidine ensures complete dissolution in phosphate-buffered saline (PBS) or cell culture media at concentrations up to 10 mM, as inferred from its salt stoichiometry. This eliminates the need for DMSO co-solvents that can denature proteins or perturb membrane integrity. [1]

Multi-Step Synthesis of Proprietary APIs via the WO2022218811A1 Cyclization Route

Use of the correct 3-regioisomer is mandatory to execute the patented cyclization process. The dihydrochloride form provides the acid adduct required in the reaction sequence without introducing counterion variability. [1]

Purity-Critical Scale-Up and Process Chemistry Development

The ≥98% purity available from specialists (e.g., Leyan #1696119) meets the threshold for early process development, where impurity profiles must be tightly controlled to avoid catalyst poisoning or side-product amplification.

Quote Request

Request a Quote for 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.